Cas no 2228134-63-0 (1,1-difluoro-3-(1,3-thiazol-4-yl)propan-2-amine)

1,1-difluoro-3-(1,3-thiazol-4-yl)propan-2-amine structure
2228134-63-0 structure
Product Name:1,1-difluoro-3-(1,3-thiazol-4-yl)propan-2-amine
CAS No:2228134-63-0
MF:C6H8F2N2S
MW:178.202926635742
CID:6412235
PubChem ID:165970643
Update Time:2025-07-25

1,1-difluoro-3-(1,3-thiazol-4-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,1-difluoro-3-(1,3-thiazol-4-yl)propan-2-amine
    • 2228134-63-0
    • EN300-1963781
    • Inchi: 1S/C6H8F2N2S/c7-6(8)5(9)1-4-2-11-3-10-4/h2-3,5-6H,1,9H2
    • InChI Key: BAVLEPDEZXUUOW-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1)CC(C(F)F)N

Computed Properties

  • Exact Mass: 178.03762576g/mol
  • Monoisotopic Mass: 178.03762576g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 67.2Ų

1,1-difluoro-3-(1,3-thiazol-4-yl)propan-2-amine Pricemore >>

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Additional information on 1,1-difluoro-3-(1,3-thiazol-4-yl)propan-2-amine

Comprehensive Overview of 1,1-difluoro-3-(1,3-thiazol-4-yl)propan-2-amine (CAS No. 2228134-63-0): Properties, Applications, and Research Insights

The compound 1,1-difluoro-3-(1,3-thiazol-4-yl)propan-2-amine (CAS No. 2228134-63-0) is a fluorinated organic molecule featuring a thiazole ring, a structural motif widely recognized for its versatility in medicinal chemistry and material science. With the increasing demand for fluorinated compounds in pharmaceuticals and agrochemicals, this molecule has garnered significant attention due to its unique electronic properties and potential bioactive applications. Researchers are particularly interested in its role as a building block for drug discovery, given the rising popularity of heterocyclic compounds in modern therapeutics.

One of the key reasons 1,1-difluoro-3-(1,3-thiazol-4-yl)propan-2-amine stands out is its molecular stability and lipophilicity, which are critical for enhancing drug bioavailability. The presence of fluorine atoms in its structure improves metabolic resistance, a feature highly sought after in the development of long-acting pharmaceuticals. Recent studies highlight its potential in targeting enzyme inhibition, particularly in diseases where thiazole-containing molecules have shown efficacy. This aligns with the growing trend of precision medicine and targeted drug delivery systems, topics frequently searched in academic and industrial circles.

From a synthetic perspective, the preparation of CAS No. 2228134-63-0 involves advanced fluorination techniques, a hot topic in organic chemistry due to the challenges associated with introducing fluorine into complex scaffolds. The compound’s regioselective functionalization offers opportunities for creating derivatives with tailored properties, making it a valuable candidate for high-throughput screening in drug development. Its compatibility with cross-coupling reactions further expands its utility in constructing diverse biologically active molecules.

Beyond pharmaceuticals, 1,1-difluoro-3-(1,3-thiazol-4-yl)propan-2-amine has potential applications in material science, particularly in the design of fluorescent probes and electronic materials. The thiazole ring contributes to its conjugated system, which is essential for applications in organic electronics and sensors. This resonates with the increasing interest in sustainable materials and green chemistry, as industries seek alternatives to traditional petrochemical-based compounds.

In summary, 1,1-difluoro-3-(1,3-thiazol-4-yl)propan-2-amine (CAS No. 2228134-63-0) represents a multifaceted compound with broad implications across drug discovery, agrochemical innovation, and advanced materials. Its unique structural features and adaptability position it as a promising candidate for future research, especially in fields prioritizing molecular diversity and functional efficiency. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about next-generation chemical entities.

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